The compound is classified as a quinolone and is recognized for its diverse biological activities. It is often synthesized for research purposes and can be found in databases such as PubChem, where it is cataloged with specific identifiers that allow for easy reference in scientific literature. The IUPAC name for this compound is 6-acetyl-1H-quinolin-4-one, reflecting its structural features.
The synthesis of 6-acetyl-1H-quinolin-4-one typically involves several key steps:
The reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. Typical conditions might include refluxing in organic solvents like ethanol or methanol under inert atmospheres to prevent oxidation.
The molecular structure of 6-acetyl-1H-quinolin-4-one is characterized by:
The compound's structure can be represented using various chemical drawing software or databases that provide visual representations alongside spectral data (NMR, IR) for confirmation of structure.
6-acetyl-1H-quinolin-4-one participates in a variety of chemical reactions:
The reactivity patterns depend on electronic effects imparted by substituents on the quinoline ring, influencing both regioselectivity and reaction kinetics.
The mechanism of action for 6-acetyl-1H-quinolin-4-one involves its interaction with biological targets:
Studies have indicated that derivatives of this compound exhibit significant antimicrobial and anticancer activities, suggesting a multifaceted mechanism involving both direct interaction with nucleic acids and modulation of enzyme activity.
6-acetyl-1H-quinolin-4-one has diverse applications across several scientific domains:
Quinolin-4-one derivatives represent a privileged scaffold in medicinal chemistry, with therapeutic applications evolving significantly since the 19th century. The structural core consists of a benzene ring fused to a 4-oxopyridine system, creating a planar, aromatic framework amenable to diverse chemical modifications. Early synthetic work by Griess (1869) established methods for quinazoline derivatives (structurally related to quinolones), while Bischler, Lang, Gabriel, and Colman later expanded synthetic accessibility to quinolin-4-ones [8]. The discovery of nalidixic acid (1962), a first-generation quinolone antibiotic derived from chloroquine byproducts, marked the scaffold's entry into clinical medicine [3]. This breakthrough initiated systematic exploration of structure-activity relationships (SAR), culminating in broad-spectrum fluoroquinolones (e.g., ciprofloxacin) featuring fluorine at C-6 and piperazine at C-7. Contemporary research focuses on optimizing substitutions at C-6 and C-7 to overcome microbial resistance and expand therapeutic applications beyond anti-infectives, particularly into oncology and CNS disorders [3] [8].
The introduction of an acetyl group (–COCH₃) at the C-6 position of the quinolin-4-one nucleus confers distinct physicochemical and pharmacological advantages. Structurally, this ketone functionality:
Table 1: Bioactivity Comparison of Quinolin-4-one C-6 Substitutions
C-6 Substituent | Antibacterial MIC (µg/mL) | Anticancer IC₅₀ (µM) | LogP | Key Molecular Targets |
---|---|---|---|---|
Acetyl | 8–32 (S. aureus) | 15–40 (MCF-7) | 0.8 | DNA gyrase, HDACs |
Fluorine | 0.5–2 (S. aureus) | >100 (MCF-7) | 1.9 | Topoisomerase IV |
Hydrogen | >64 (S. aureus) | >100 (MCF-7) | 1.2 | N/A |
Methoxy | 16–64 (S. aureus) | 45–85 (MCF-7) | 0.9 | β-tubulin |
The resurgence of interest in 6-acetylquinolin-4-ones is propelled by three global health crises:
Table 2: Global Health Priorities Addressed by 6-Acetylquinolin-4-ones
Health Crisis | Key Pathogens/Diseases | Molecular Targets | 6-Acetylquinolin-4-one Efficacy |
---|---|---|---|
Antimicrobial Resistance | MRSA, MDR-TB, ESBL-E. coli | DNA gyrase, β-lactamases | MIC 4–32 µg/mL against Gram-positives |
Oncogenic Metabolism | Breast, pancreatic, lung cancers | MCTs, GPR81, histone lactylases | IC₅₀ 15–40 µM in cell lines |
Neglected Tropical Diseases | Malaria, leishmaniasis | Dihydrofolate reductase | ED₅₀ 12 mg/kg (P. berghei) |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1